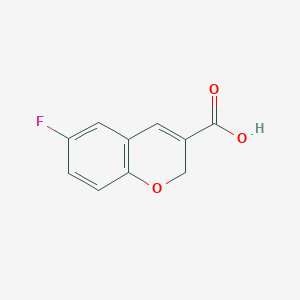

6-fluoro-2H-chromene-3-carboxylic acid

Description

Historical Context and Discovery of Chromene Scaffold

The chromene scaffold traces its origins to the early 19th century when coumarin, a closely related benzopyrone structure, was first isolated from tonka beans in 1820 by A. Vogel of Munich. This discovery marked the beginning of systematic investigation into oxygen-containing heterocyclic compounds that would eventually encompass the entire family of chromene derivatives. The structural relationship between coumarin and chromene became apparent as chemists recognized that both compounds share the fundamental benzopyran core, differing primarily in the oxidation state and positioning of functional groups.

The chromene nucleus emerged as an important moiety for drug discovery as researchers began to understand its prevalence in natural products. Chromenes are abundantly found in nature in the form of alkaloids, tocopherols, flavone, and anthocyanins, establishing their biological relevance early in their research history. The natural chromene scaffold serves as a structural analogue to commonly used compounds such as coumarin and chromone, positioning it as a fundamental building block in medicinal chemistry.

The development of synthetic methodologies for chromene preparation expanded significantly throughout the 20th century. Multi-component reactions emerged as particularly valuable approaches for constructing chromene frameworks, allowing researchers to create diverse libraries of compounds with varying substitution patterns. The recognition of chromenes as privileged scaffolds in drug discovery paralleled similar developments in coumarin chemistry, where the benzopyrone core was established as a versatile template for designing novel compounds with potential pharmacological interest.

Classification and Nomenclature of 2H-Chromene Derivatives

The systematic nomenclature of chromene derivatives follows International Union of Pure and Applied Chemistry guidelines, with specific attention to the position of hydrogen atoms and the orientation of ring fusion. According to current nomenclature standards, the name "chromene" used in previous recommendations is retained; however, systematic "benzo" names, such as 2H-1-benzopyran, are preferred as official names for chromene and its analogues.

Two primary isomers of benzopyran exist, distinguished by the orientation of the oxygen atom relative to the fused ring system. These include 1-benzopyran, commonly known as chromene, and 2-benzopyran, designated as isochromene. The numerical designation indicates the position of the oxygen atom using standard naphthalene-like nomenclature conventions.

Within the chromene family, further specification is achieved through indicated hydrogen notation. The 2H-chromene designation signifies that an "indicated hydrogen" locates one extra hydrogen atom in position 2 of the chromene structure. This nomenclature system allows for precise identification of different chromene isomers, including 2H-chromene and 4H-chromene variants. The indicated hydrogen system accomplishes naming specificity by adding to the front of the name an italic capital "H" preceded by the appropriate numerical locant for this atom.

The following table summarizes the key nomenclature features of chromene derivatives:

| Systematic Name | Common Name | Structural Feature | Hydrogen Position |

|---|---|---|---|

| 2H-1-benzopyran | 2H-chromene | Oxygen at position 1 | Position 2 |

| 4H-1-benzopyran | 4H-chromene | Oxygen at position 1 | Position 4 |

| 2H-2-benzopyran | 2H-isochromene | Oxygen at position 2 | Position 2 |

Significance of Fluorine Substitution in Heterocyclic Compounds

Fluorine substitution in heterocyclic compounds represents one of the most significant advances in modern pharmaceutical chemistry, offering unique advantages that stem from fluorine's exceptional properties. The incorporation of fluorine atoms into small molecules frequently results in profound changes to physicochemical and biological properties, making organofluorine chemistry a critical component of contemporary drug design strategies.

The high electronegativity of fluorine, rated at 4.0 on the Pauling scale, provides substantial advantages over similarly sized atoms and functional groups when incorporated into heterocyclic frameworks. The carbon-fluorine bond is considered the strongest bond in organic chemistry due to the significant electronegativity difference between these atoms. This exceptional bond strength contributes to the metabolic stability of fluorinated compounds, making them particularly valuable in pharmaceutical applications.

Fluorine substitution produces several key effects on molecular properties. The highly electronegative nature of fluorine often alters the dipole moment of the overall molecule, while simultaneously affecting the acid-base properties through inductive effects. The acidity of fluorinated molecules typically increases due to inductive effects brought about by fluorine's electronegativity, creating opportunities for fine-tuning molecular behavior in biological systems.

One of the most significant advantages of fluorine substitution relates to metabolic protection, particularly in aromatic and heterocyclic ring systems. The addition of a fluorine atom often prevents metabolic oxidation pathways that would normally lead to rapid drug clearance. This protection occurs because the modified fluorinated structure does not fit efficiently into the active site of cytochrome P450 monooxygenases, the primary enzymes responsible for drug metabolism. Additionally, the inductive electron-withdrawing effect of fluorine deactivates other positions on the ring against metabolic oxidation, providing comprehensive protection throughout the molecular framework.

Research has demonstrated that compounds with very rapid bodily clearances can experience dramatically slowed clearance rates when fluorine is incorporated into strategic positions, with rate reductions of up to 108-fold documented in the literature. This metabolic protection not only extends drug retention but also reduces the formation of potentially toxic metabolites that can result from oxidative metabolism.

6-Fluoro-2H-Chromene-3-Carboxylic Acid: Structural Overview

The compound this compound represents a sophisticated example of modern heterocyclic design, incorporating strategic modifications to the basic chromene framework to achieve specific molecular properties. This compound combines the fundamental 2H-chromene scaffold with fluorine substitution at the 6-position and carboxylic acid functionality at the 3-position, creating a unique structural arrangement that exemplifies contemporary approaches to small molecule design.

The molecular formula C₁₀H₇FO₃ reflects the precise atomic composition of this fluorinated chromene derivative, with a molecular weight of 194.16 grams per mole. The systematic International Union of Pure and Applied Chemistry name, this compound, clearly indicates the positioning of functional groups within the chromene framework. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O, which provides a linear description of the molecular connectivity.

The three-dimensional structure of this compound features the characteristic benzopyran ring system of chromenes, with the oxygen atom positioned to create the 2H-chromene configuration. The fluorine substituent at the 6-position occupies a strategic location on the benzene portion of the molecule, positioned to exert both electronic and steric influences on the overall molecular behavior. The carboxylic acid group at the 3-position provides an important ionizable functionality that can participate in hydrogen bonding and electrostatic interactions.

The following table provides comprehensive structural data for this compound:

The electronic properties of this compound reflect the combined influence of the fluorine substituent and carboxylic acid functionality. The fluorine atom, being the most electronegative element, creates significant electron-withdrawing effects that influence the entire π-electron system of the chromene framework. This electronic perturbation affects both the reactivity patterns and the physical properties of the compound, potentially enhancing its stability toward oxidative metabolism while modifying its interaction profile with biological targets.

The positioning of the carboxylic acid group at the 3-position provides additional structural complexity and functional versatility. This positioning places the carboxyl functionality in a location where it can engage in intramolecular interactions with other parts of the chromene system while remaining accessible for intermolecular interactions. The combination of the electron-withdrawing fluorine substituent and the ionizable carboxylic acid creates a molecule with distinctive physicochemical properties that distinguish it from simple chromene derivatives.

The synthetic accessibility of this compound represents an important consideration in its development and application. Modern synthetic methodologies for chromene construction, including multi-component reactions and environmentally friendly aqueous micellar systems, provide viable pathways for accessing this type of complex fluorinated heterocycle. The specific substitution pattern of this compound requires careful control of regioselectivity during synthesis to ensure proper placement of both the fluorine atom and the carboxylic acid functionality.

Properties

IUPAC Name |

6-fluoro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQBMPMHJYOSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

- Starting Material: 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

- Process: Catalytic hydrogenation using 10% palladium on carbon (Pd/C) catalyst

- Conditions:

- Temperature: Room temperature (25-30°C)

- Pressure: Normal atmospheric pressure or under hydrogen atmosphere (15-20 kg/cm² in some protocols)

- Solvent: Acetic acid or similar inert solvent

- Outcome: Formation of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

- Yield: Approximately 90% reported

- Notes: Reaction monitored by TLC, followed by filtration and concentration steps to isolate product.

Esterification of 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic Acid

- Objective: Convert the acid to its methyl or ethyl ester to facilitate subsequent reduction

- Reagents:

- Lower alcohols such as methanol, ethanol, or propanol

- Strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

- Conditions:

- Reflux conditions for 3-5 hours

- Removal of excess alcohol by vacuum distillation at 40-45°C

- Purification: Extraction with dichloromethane and washing with water and sodium bicarbonate solution

- Yield and Purity:

- Yield: ~98%

- Purity: 99.97% by HPLC

- Example:

A reaction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (100 g) with methanol (500 mL) and sulfuric acid (19.8 g) under reflux yielded methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate with high purity and yield.

Oxidation of Alcohol Intermediate to Aldehyde

- Reagents: Oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide (DMSO)

- Conditions:

- Temperature maintained at approximately -60°C to control reaction rate and selectivity

- Purpose: Convert (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol intermediate to 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

- Notes: This step follows the reduction and is critical for obtaining the aldehyde with minimal impurities.

Alternative Hydrogenation Method for 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic Acid

- Process:

- Hydrogenation of a precursor compound (compound 5) in an autoclave with Pd/C catalyst

- Hydrogen pressure: 15-20 kg/cm²

- Temperature: 75-80°C

- Solvent: Acetic acid

- Post-Processing:

- Filtration, concentration under reduced pressure

- Extraction with toluene and aqueous sodium hydroxide

- Acidification to precipitate product

- Yield: 90%

- Product: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (a closely related chromene carboxylic acid)

- Notes: This method is robust for scale-up and produces high purity solid product.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Hydrogenation | 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | 10% Pd/C, H₂, RT, atmospheric or 15-20 kg/cm², AcOH | 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | ~90 | High | Monitored by TLC, filtration step |

| 2. Esterification | 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | Methanol/ethanol, H₂SO₄ or HCl, reflux 3-5 h | Methyl/ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | 98 | 99.97 | Vacuum distillation, aqueous washes |

| 3. Reduction to Aldehyde | Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride), alcohol, toluene/benzene or MDC | 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | High | High | Control impurity formation, low temp |

| 4. Oxidation of Alcohol | (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | Oxalyl chloride, DCM/DMSO, -60°C | 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | High | High | Critical for aldehyde purity |

| 5. Alternative Hydrogenation | Compound 5 (precursor) | Pd/C, H₂ 15-20 kg/cm², 75-80°C, AcOH, autoclave | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 90 | High | Suitable for scale-up |

Research Findings and Notes

- The use of Vitride as a selective reducing agent is preferred over other hydrides such as DIBAL-H due to better control over reduction and fewer side products.

- Esterification under acidic reflux conditions ensures high conversion and purity of the ester intermediate, critical for downstream reactions.

- Hydrogenation under mild conditions with Pd/C catalyst is efficient and scalable, providing high yields of the dihydro chromene acid intermediate.

- The oxidation step using oxalyl chloride/DMSO (a modified Swern oxidation) is effective in converting the alcohol intermediate to the aldehyde with minimal over-oxidation.

- Controlling reaction parameters such as temperature, solvent choice, and reagent stoichiometry is essential to minimize impurities like the corresponding alcohol and maximize yield and purity.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed, stepwise preparation methodology for 6-fluoro-2H-chromene-3-carboxylic acid and closely related intermediates, emphasizing practical reaction conditions, yields, and purity outcomes essential for research and industrial applications.

Chemical Reactions Analysis

Hydrogenation of Chromene Derivatives

The carboxylic acid derivative undergoes hydrogenation under catalytic conditions to produce saturated chromane structures. A representative example involves:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Ring hydrogenation | 75–80°C, H₂ (15–20 kg pressure), inert atmosphere | Pd/C (0.5% w/w) in acetic acid | 90% |

This reaction converts 6-fluoro-chromone-2-carboxylic acid to 6-fluoro-chromane-2-carboxylic acid via selective reduction of the chromene double bond.

Enzymatic Resolution of Esters

Racemic methyl 6-fluoro-chroman-2-carboxylate undergoes enantioselective hydrolysis using immobilized esterases (EstS and EstR) in a biphasic system:

| Parameter | Details |

|---|---|

| Substrate | Methyl 6-fluoro-chroman-2-carboxylate (MFCC) |

| Catalyst | EstS (for ( S )-acid) and EstR (for ( R )-acid) |

| Conditions | Aqueous–toluene biphasic system, 40°C |

| Yield | 93.5% total mole yield after 10 batches |

| Enantiomeric Excess | >99% ee for ( S )-acid, 95–99% ee for ( R )-acid |

This method enables large-scale production of enantiopure carboxylic acids for pharmaceutical applications.

Photoredox-Catalyzed Azaarylation

Under visible light irradiation, the carboxylic acid undergoes decarboxylative coupling with (cyano)azaarenes:

| Reaction Component | Details |

|---|---|

| Catalyst | fac-Ir(ppy)₃ (photoredox) |

| Conditions | Visible light, anhydrous DMF, N₂ atmosphere |

| Key Step | Reductive single-electron transfer (SET) mechanism |

| Product | 4-Azaaryl-chroman-2-ones |

This method achieves C–C bond formation at the 4-position of the chromanone scaffold.

Aldehyde Formation via Reduction

The methyl ester derivative (methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate) is reduced to (6-fluoro-chroman-2-yl)methanol using Vitride (sodium bis(2-methoxyethoxy)aluminum hydride), followed by oxidation to the corresponding aldehyde:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1. Reduction | Vitride in toluene/benzene | (6-Fluoro-chroman-2-yl)methanol |

| 2. Oxidation | Oxalyl chloride/DMSO, –60°C | 6-Fluoro-chromene-2-carbaldehyde |

Comparative Reaction Pathways

The table below contrasts reactivity across derivatives:

| Derivative | Reaction Type | Key Product | Yield | Selectivity Factor |

|---|---|---|---|---|

| Methyl ester | Enzymatic hydrolysis | ( S )-6-Fluoro-chroman-2-carboxylic acid | 96.9% ee | >200 (EstS) |

| Chromone-carboxylic acid | Catalytic hydrogenation | 6-Fluoro-chromane-2-carboxylic acid | 90% | N/A |

| Coumarin-carboxylic acid | Photoredox decarboxylation | 4-Azaaryl-chroman-2-one | 60–85% | Dependent on azaarene |

Mechanistic Insights

-

Enzymatic Hydrolysis : EstS and EstR exhibit complementary enantioselectivity due to differences in substrate binding pockets, as confirmed by molecular docking simulations .

-

Decarboxylative Coupling : The reaction proceeds via radical intermediates generated through single-electron oxidation of the carboxylate, followed by cross-coupling with azaarenes .

These reactions highlight the compound’s versatility in synthesizing bioactive molecules, with applications in medicinal chemistry and industrial drug production.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 6-fluoro-2H-chromene-3-carboxylic acid is with a molecular weight of approximately 208.14 g/mol. The compound features a chromene structure, which is characterized by a benzopyran ring system. The presence of the fluorine atom enhances its biological activity and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds, particularly β-blockers like Nebivolol. It serves as an intermediate in the preparation of 6-fluoro-3,4-dihydro-2H-chromene derivatives, which are crucial for developing medications that manage hypertension and cardiovascular diseases .

Case Study: Synthesis of Nebivolol

A notable study highlighted the efficient synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde from this compound using sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) as a reducing agent. This method demonstrated high yield and purity, making it a cost-effective approach for pharmaceutical manufacturing .

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways to create complex molecules. Its reactivity allows for transformations such as:

- Azaarylation Reactions : Recent research has explored the use of this compound in visible light-driven reductive azaarylation processes. This method enables the formation of diverse nitrogen-containing heterocycles, which are valuable in drug discovery .

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Azaarylation | Visible light, photocatalyst | High | |

| Synthesis of Nebivolol | Vitride reduction | >90 |

Material Science

The unique properties of this compound extend to material science, where it can be incorporated into polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability in polymer matrices.

Case Study: Polymer Coatings

Research has indicated that incorporating 6-fluoro-2H-chromene derivatives into polymer formulations can significantly improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of coatings for industrial and consumer products.

Toxicological Profile

Understanding the toxicological aspects of this compound is essential for its safe application in various fields. The compound has been classified under several categories based on its acute toxicity profiles:

| Toxicity Category | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

The compound exhibits potential irritative effects upon exposure; thus, handling precautions are necessary during its use in laboratory settings .

Mechanism of Action

The mechanism of action of 6-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, thereby modulating various biochemical pathways. This makes it a promising candidate for drug development and other therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-fluoro-2H-chromene-3-carboxylic acid with halogenated, alkylated, and oxidized derivatives:

Key Observations:

- Halogen Effects : Fluorine (atomic radius: 0.64 Å) and chlorine (0.99 Å) at position 6 influence steric bulk and electronic properties. Fluorine’s electronegativity may enhance the acidity of the carboxylic acid group compared to chlorine .

- Oxo Group Impact: 2-Oxo derivatives (e.g., coumarins) exhibit lower solubility in nonpolar solvents due to increased polarity and hydrogen-bonding capacity .

- Melting Points : Alkyl substituents like methyl (e.g., 6-methyl-2-oxo derivative) elevate melting points, likely due to improved crystal packing .

Spectral and Analytical Data

- IR Spectroscopy :

- pKa Trends :

- The 6-chloro-8-fluoro analog has a predicted pKa of 3.28, lower than unsubstituted chromenes, due to electron-withdrawing halogens .

Biological Activity

6-Fluoro-2H-chromene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 208.14 g/mol. The compound features a chromene core structure with a fluorine atom substituted at the 6-position and a carboxylic acid group at the 3-position. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : It has been demonstrated to affect cancer cell lines by influencing metabolic pathways critical for cell survival.

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Receptor Modulation : It can bind to certain receptors, altering their activity and thereby influencing cellular signaling pathways.

- Impact on Transporters : The compound has been noted to inhibit monocarboxylate transporters (MCT1 and MCT4), which are essential for lactate transport in cancer cells, thereby affecting their growth and metabolism.

Anticancer Activity

A study investigating the effects of this compound on cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 25 µM for certain cancer types, indicating its potential as an anticancer agent.

Antimicrobial Effects

In antimicrobial assays, the compound exhibited inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL, showcasing its effectiveness as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2H-chromene-3-carboxylic acid | Chlorine at position 6 | Different pharmacological profile due to chlorine's properties |

| 7-Fluoro-2H-chromene-3-carboxylic acid | Fluorine at position 7 | Enhanced anticancer activity compared to non-fluorinated analogs |

| Coumarin derivatives | Similar chromene core | Varied biological activities including anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-2H-chromene-3-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted salicylaldehydes with fluorinated β-keto esters under acidic or basic conditions. For example, ultrasound-assisted methods in aqueous media (used for analogous coumarin-3-carboxylic acids) can enhance reaction efficiency and yield . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by HPLC (>97% purity) are critical. X-ray crystallography (as demonstrated for 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde) can validate structural integrity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze , , and NMR spectra to confirm substitution patterns. Fluorine-induced deshielding in NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons) distinguishes fluorinated chromenes .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., performed at 100 K with R factor <0.03) resolve bond lengths and angles, particularly the planar chromene ring and fluorine’s steric/electronic effects .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the biological activity analysis of fluorinated chromene derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., antimicrobial tests) across multiple concentrations to distinguish true activity from assay artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements.

- Comparative Studies : Benchmark against structurally related compounds (e.g., 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid) to isolate fluorine’s role in bioactivity .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks at the 3-carboxylic acid group .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., esterification for prodrug development) .

- Kinetic Modeling : Compare computed activation energies with experimental Arrhenius plots to validate reaction mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of fluorinated chromenes?

- Methodological Answer :

- Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Fluorinated chromenes may exhibit pH-dependent solubility due to the carboxylic acid group (pKa ~2.5–3.5) .

- Accelerated Stability Testing : Perform thermal (40–60°C) and photolytic (UV exposure) studies with HPLC monitoring to identify degradation pathways .

- Counterion Screening : Test salts (e.g., sodium, ammonium) to improve stability in formulation studies .

Experimental Design for Biological Studies

Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing coumarin-silver complexes with known activity .

- Anti-Inflammatory Models : Measure COX-2 inhibition in LPS-stimulated macrophages, comparing potency to non-fluorinated analogs.

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Structural Analog Development

Q. How can fluorination at the chromene 6-position influence electronic properties compared to other substitution patterns?

- Methodological Answer :

- Hammett Analysis : Quantify electronic effects using σₚ values; fluorine’s σₚ ~0.06 suggests moderate electron withdrawal, altering chromene ring electrophilicity .

- Comparative Spectroscopy : Contrast NMR shifts with 7-fluoro or 8-fluoro isomers to map electronic environments .

- Crystallographic Overlays : Compare X-ray structures of 6-fluoro vs. 6-chloro analogs to assess steric/electronic trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.